2-氧代-1,2,3,4-四氢喹啉-4-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

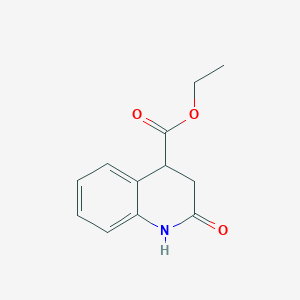

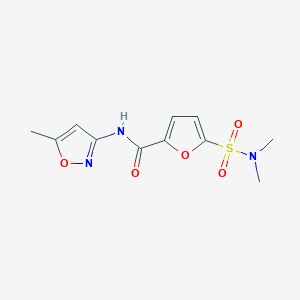

Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate is a chemical compound with the molecular weight of 219.24 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate involves a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .Molecular Structure Analysis

The IUPAC name of this compound is ethyl 2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate . The InChI code is 1S/C12H13NO3/c1-2-16-12(15)9-7-8-5-3-4-6-10(8)13-11(9)14/h3-6,9H,2,7H2,1H3,(H,13,14) .Chemical Reactions Analysis

The chemical reactions of Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate involve a Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines .Physical And Chemical Properties Analysis

Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate is a powder at room temperature . Its molecular weight is 219.24 .科学研究应用

1. 晶体结构分析

2-氧代-1,2,3,4-四氢喹啉-4-羧酸乙酯的晶体结构特性已得到研究。它由 2-(1,2,3,4-四氢-2-氧代喹啉-1-基)乙酸乙酯和其他单元组成,通过弱氢键和 π-π 相互作用形成三维网络结构 (Baba et al., 2019)。

2. 生物活性

该化合物已在具有生物活性的天然产物中被发现。例如,四氢喹啉衍生物海尔喹啉对细菌和真菌表现出很高的生物活性 (Asolkar et al., 2004)。

3. 合成和抗菌性能

已使用超声促进反应合成了 2-氧代-1,2,3,4-四氢喹啉-4-羧酸乙酯衍生物,对各种细菌菌株表现出中等的抗菌活性 (Balaji et al., 2013)。

4. 化学反应性和合成

该化合物的反应性已被探索用于合成不同的喹诺酮和四氢-4-氧代喹啉,从而深入了解其在化学反应中的多功能性 (Guillou et al., 1998)。

5. 新合成方案的开发

最近的研究开发了合成 2-氧代-1,2,3,4-四氢喹啉-3-羧酸乙酯的新方案,增强了对其形成和潜在应用的理解 (Zaitseva et al., 2022)。

6. 中枢神经系统活性化合物研究

对与 2-氧代-1,2,3,4-四氢喹啉-4-羧酸乙酯相关的化合物(如 5-氧代-2,5-二氢异恶唑-4-羧酸乙酯)的研究表明对小鼠的运动控制有影响,表明潜在的中枢神经系统活性 (Hung et al., 1985)。

7. 探索新的化学途径

该化合物已用于探索新的化学途径,例如氨基酸衍生物的环化,以产生各种杂环化合物 (Proctor et al., 1972)。

作用机制

Target of Action

Tetrahydroquinoline derivatives are known to have a wide range of applications and are key structural motifs in pharmaceutical agents .

Mode of Action

Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate is synthesized through a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .

Pharmacokinetics

The compound’s molecular weight is 21924 , which may influence its bioavailability and pharmacokinetic properties.

属性

IUPAC Name |

ethyl 2-oxo-3,4-dihydro-1H-quinoline-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-2-16-12(15)9-7-11(14)13-10-6-4-3-5-8(9)10/h3-6,9H,2,7H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSBUDAJUVYHBLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(=O)NC2=CC=CC=C12 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]quinoxaline](/img/structure/B2852543.png)

![1-[1-(3-o-Tolyloxy-propyl)-1H-benzoimidazol-2-yl]-ethanol](/img/structure/B2852544.png)

![5-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-2-(trifluoromethyl)pyridine](/img/structure/B2852548.png)

![(5E)-3-(2-chlorophenyl)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2852549.png)

![[4-(Pyrrolidin-1-ylmethyl)phenyl]boronic acid hydrochloride](/img/no-structure.png)

![2,6-Dimethyl-4-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}morpholine](/img/structure/B2852557.png)